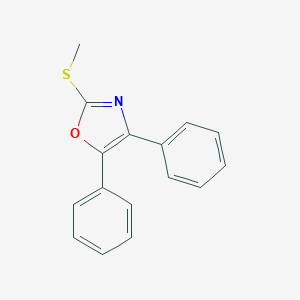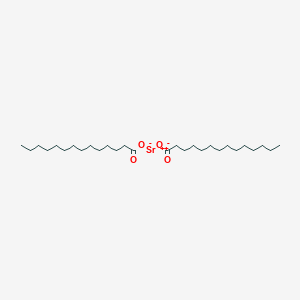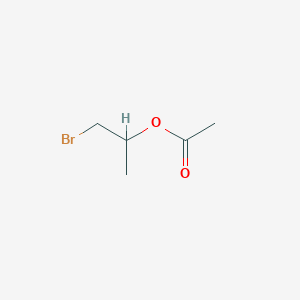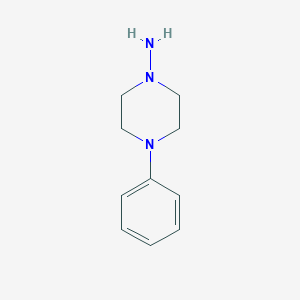
6-Butyl-3,8-dipropylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Butyl-3,8-dipropylquinoline, also known as BBPQ, is a chemical compound that belongs to the family of quinoline alkaloids. It is a synthetic compound that has been extensively studied for its potential applications in scientific research. BBPQ has been found to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Wissenschaftliche Forschungsanwendungen
6-Butyl-3,8-dipropylquinoline has been extensively studied for its potential applications in scientific research. It has been found to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. 6-Butyl-3,8-dipropylquinoline has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as arthritis and asthma. 6-Butyl-3,8-dipropylquinoline has also been shown to possess antimicrobial properties, which make it a potential candidate for the development of new antibiotics.
Wirkmechanismus
The mechanism of action of 6-Butyl-3,8-dipropylquinoline is not fully understood. However, it has been proposed that 6-Butyl-3,8-dipropylquinoline exerts its biological activities through the inhibition of various enzymes and signaling pathways. 6-Butyl-3,8-dipropylquinoline has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. 6-Butyl-3,8-dipropylquinoline has also been shown to inhibit the activity of various kinases, which are enzymes that play a key role in cell signaling pathways.
Biochemical and Physiological Effects:
6-Butyl-3,8-dipropylquinoline has been found to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, induce apoptosis (programmed cell death) in cancer cells, and inhibit the production of inflammatory cytokines. 6-Butyl-3,8-dipropylquinoline has also been shown to possess antimicrobial properties, which make it a potential candidate for the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
6-Butyl-3,8-dipropylquinoline has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. 6-Butyl-3,8-dipropylquinoline has also been extensively studied for its biological activities, which make it a potential candidate for use in various assays. However, there are also limitations to the use of 6-Butyl-3,8-dipropylquinoline in lab experiments. 6-Butyl-3,8-dipropylquinoline has been found to be toxic to some cell lines at high concentrations, which may limit its use in certain assays. Additionally, the mechanism of action of 6-Butyl-3,8-dipropylquinoline is not fully understood, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the study of 6-Butyl-3,8-dipropylquinoline. One potential direction is the development of 6-Butyl-3,8-dipropylquinoline-based drugs for the treatment of cancer and inflammatory diseases. Another potential direction is the development of 6-Butyl-3,8-dipropylquinoline-based antibiotics for the treatment of bacterial infections. Further studies are also needed to fully understand the mechanism of action of 6-Butyl-3,8-dipropylquinoline and its potential applications in scientific research.
Synthesemethoden
6-Butyl-3,8-dipropylquinoline can be synthesized through a multi-step process involving the reaction of butylamine with 2,4-pentanedione, followed by the reaction of the resulting compound with propylamine. The final step involves the cyclization of the compound to form 6-Butyl-3,8-dipropylquinoline. The synthesis of 6-Butyl-3,8-dipropylquinoline has been optimized to produce high yields of the compound with high purity.
Eigenschaften
CAS-Nummer |
10371-98-9 |
|---|---|
Produktname |
6-Butyl-3,8-dipropylquinoline |
Molekularformel |
C19H27N |
Molekulargewicht |
269.4 g/mol |
IUPAC-Name |
6-butyl-3,8-dipropylquinoline |
InChI |
InChI=1S/C19H27N/c1-4-7-10-15-11-17(9-6-3)19-18(12-15)13-16(8-5-2)14-20-19/h11-14H,4-10H2,1-3H3 |
InChI-Schlüssel |
YMVSKKUMAOFMJE-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC2=CC(=CN=C2C(=C1)CCC)CCC |
Kanonische SMILES |
CCCCC1=CC2=CC(=CN=C2C(=C1)CCC)CCC |
Synonyme |
6-Butyl-3,8-dipropylquinoline |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



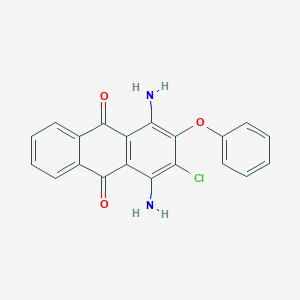
![6-Methylbicyclo[4.2.0]octan-2-one](/img/structure/B76264.png)
![Dichloro-[2,2]-paracyclophane](/img/structure/B76265.png)
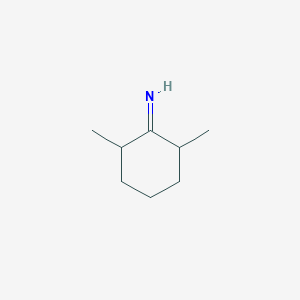

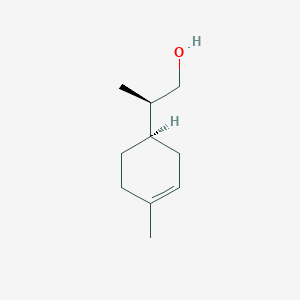
![2-[(4-Nitroanilino)methyl]phenol](/img/structure/B76271.png)
